Phenyl 3-(4-fluorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate
Overview
Description
The compound “Phenyl 3-(4-fluorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate” is a complex organic molecule. It contains a phthalazine ring, which is a bicyclic compound consisting of two fused benzene and pyridazine rings. In addition, it has a fluorophenyl group attached, which suggests that it may have interesting chemical properties due to the presence of the electronegative fluorine atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the phthalazine ring and the introduction of the fluorophenyl group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, likely involves a phthalazine core with a phenyl group and a 4-fluorophenyl group attached. The exact structure would depend on the specific locations of these attachments .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the phthalazine ring and the fluorophenyl group. The phthalazine ring is aromatic and thus relatively stable, but it can participate in electrophilic aromatic substitution reactions. The fluorine atom on the phenyl ring can also influence the compound’s reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its electronegativity and potentially influence its solubility in different solvents .Scientific Research Applications
Spectroscopy and Polymer Analysis
One significant application of related compounds is in the field of polymer analysis. For example, a study by Paventi, Chan, and Hay (1996) detailed the use of spectroscopic techniques, including NMR and FT-IR, for structural analysis of polymers derived from phthalazine compounds similar to Phenyl 3-(4-fluorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate (Paventi, Chan, & Hay, 1996).
Synthesis and Characterization of Phthalocyanines
Kahveci et al. (2007) explored the synthesis of new phthalocyanines containing phthalazine moieties, similar to the compound . These compounds, including metal-free and metal variants, were synthesized using both conventional and microwave-assisted methods, demonstrating their potential in the development of novel materials (Kahveci et al., 2007).
Kinase Inhibition for Therapeutic Applications
While focusing on therapeutic aspects, Schroeder et al. (2009) identified derivatives of phthalazine as potent kinase inhibitors. This highlights the potential of such compounds in medical research, particularly in developing treatments for various diseases (Schroeder et al., 2009).
Development of High-Performance Polymers
Research by Zong et al. (2014) involved the synthesis of novel copoly(phenyl-s-triazine)s using phthalazinone units. These polymers displayed excellent thermal properties and solubility, underscoring the utility of phthalazine derivatives in creating advanced materials (Zong et al., 2014).
Synthesis of Fluorinated Compounds for Antibacterial Applications
A study by Holla, Bhat, and Shetty (2003) involved the synthesis of new fluorine-containing compounds using phthalazine derivatives. These compounds showed promising antibacterial activities, indicating the potential of this compound in antimicrobial research (Holla, Bhat, & Shetty, 2003).
Conformational Analysis in Amino Acid Analogues
Torrini et al. (1998) synthesized azaTic models, closely related to phthalazinecarboxylic acid, to determine and compare their molecular structure and conformation. This kind of research is crucial for understanding the structural properties of amino acid analogues (Torrini et al., 1998).
Development of Optical Materials
Xiao et al. (2003) synthesized a fluorinated phthalazinone monomer and its polymers, showcasing the applications of such compounds in creating materials for optical waveguides. This indicates the importance of phthalazine derivatives in the field of optical materials (Xiao et al., 2003).
Mechanism of Action
Target of Action
It is known that similar compounds, such as 5fdqd, have been reported to interact with the fmn riboswitch . The FMN riboswitch is a novel drug target for the design of new antibiotics .
Mode of Action
It is suggested that the presence of fluorine on the phenyl ring in similar compounds is important to enhance the binding affinity of the neutral ligands with the fmn riboswitch .
Biochemical Pathways
Similar compounds have been shown to interact with the fmn riboswitch, which plays a crucial role in the regulation of various metabolic pathways .
Result of Action
Similar compounds have shown potential anti-inflammatory and analgesic activity .
Action Environment
It is known that the position and nature of substitution in the phenyl ring of similar uncharged ligands affect the overall binding, suggesting a delicate balance is important to achieve superior binding affinity with the fmn riboswitch .
Safety and Hazards
Properties
IUPAC Name |
phenyl 3-(4-fluorophenyl)-4-oxophthalazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13FN2O3/c22-14-10-12-15(13-11-14)24-20(25)18-9-5-4-8-17(18)19(23-24)21(26)27-16-6-2-1-3-7-16/h1-13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQTYEYZBQBZNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=NN(C(=O)C3=CC=CC=C32)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201160334 | |
Record name | Phenyl 3-(4-fluorophenyl)-3,4-dihydro-4-oxo-1-phthalazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201160334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
339021-35-1 | |
Record name | Phenyl 3-(4-fluorophenyl)-3,4-dihydro-4-oxo-1-phthalazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=339021-35-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenyl 3-(4-fluorophenyl)-3,4-dihydro-4-oxo-1-phthalazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201160334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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